N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. Its core oxalamide moiety is substituted with a 2-(furan-2-yl)-2-(indolin-1-yl)ethyl group at the N1 position and a 2-hydroxyethyl group at the N2 position. The hydroxyethyl group may enhance solubility and metabolic stability compared to non-polar analogs.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-10-8-19-17(23)18(24)20-12-15(16-6-3-11-25-16)21-9-7-13-4-1-2-5-14(13)21/h1-6,11,15,22H,7-10,12H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBLOVSILJQWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCO)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling to Form the Oxalamide: The final step involves coupling the furan-indole intermediate with oxalyl chloride and 2-aminoethanol to form the oxalamide linkage. This reaction typically occurs under mild conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Oxidized derivatives of the furan and indole rings.
Reduction: Amines derived from the reduction of the oxalamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Antiviral Oxalamides
details oxalamides with antiviral activity targeting HIV entry. Key analogs include:
| Compound ID | Substituents (N1/N2) | Bioactivity (HIV Inhibition) | Key Structural Features |
|---|---|---|---|
| 13 | 1-acetylpiperidin-2-yl, 5-(2-hydroxyethyl)-4-methylthiazol-2-yl / 4-chlorophenyl | Moderate activity | Thiazole ring, hydroxyethyl, chlorophenyl |
| 14 | Pyrrolidin-2-yl, 5-(hydroxymethyl)-4-methylthiazol-2-yl / 4-chlorophenyl | Moderate activity | Pyrrolidine, hydroxymethyl, chlorophenyl |
| 15 | Pyrrolidin-2-yl, 5-(2-hydroxyethyl)-4-methylthiazol-2-yl / 4-chlorophenyl | High activity (53% yield) | Hydroxyethyl, thiazole, chlorophenyl |
Comparison with Target Compound :
- The target compound replaces thiazole (in 13–15) with furan and indolin , which may alter binding affinity due to furan’s smaller size and indolin’s planar aromaticity.
- The hydroxyethyl group (shared with 13 and 15) likely improves aqueous solubility, a critical factor for bioavailability in antiviral therapies .
Umami Flavor-Enhancing Oxalamides
, and 10 highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 , which are approved flavoring agents.
| Compound | Substituents (N1/N2) | Function | Regulatory Status |
|---|---|---|---|
| S336 | 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl | Umami enhancer (replaces MSG) | Globally approved (FEMA 4233) |
| S5456 | 2,3-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl | CYP3A4 inhibitor (51% at 10 µM) | Not approved for flavoring |
Comparison with Target Compound :
- The target compound lacks dimethoxybenzyl or pyridyl groups critical for umami receptor (hTAS1R1/hTAS1R3) activation. Its indolin and furan moieties are structurally distinct, suggesting divergent applications (e.g., pharmaceuticals vs. flavoring) .
Antimicrobial Oxalamides
and describe oxalamides with isoindoline-dione and 2-oxoindoline substituents:
| Compound ID | Substituents (N1/N2) | Antimicrobial Activity |
|---|---|---|
| GMC-3 | 4-chlorophenyl / 1,3-dioxoisoindolin-2-yl | Broad-spectrum activity |
| Compound 15 (Ev5) | 2-oxoindolin-3-ylidene / phenyl | Moderate antifungal activity |
Comparison with Target Compound :
- The target’s indolin-1-yl group shares partial structural similarity with 2-oxoindolin-3-ylidene in . However, the absence of a dioxoisoindolin moiety (as in GMC-3) may reduce its antimicrobial potency .
Polymer-Modifying Oxalamides
reports OXA1 and OXA2 , hydroxyethyl-substituted oxalamides used to synthesize biodegradable polymers:
| Compound | Structure | Application |
|---|---|---|
| OXA1 | N1,N2-bis(2-hydroxyethyl)oxalamide | Initiator for PLA polymerization |
| OXA2 | Ethane-diyl-bridged OXA1 derivative | Enhanced crystallization of PLA |
Comparison with Target Compound :
- However, its bulky furan-indolin substituent may sterically hinder polymerization efficiency .
Biological Activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a furan ring, an indoline moiety, and an oxalamide functional group, which contribute to its biological activity. This article synthesizes available research findings on its biological properties, including antimicrobial and anticancer activities, and discusses its potential mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C18H21N3O4
- Molecular Weight : 343.383 g/mol
- Structural Features :
- Furan ring: Known for its aromatic properties.
- Indoline moiety: Contributes to the compound's biological activity.
- Hydroxyethyl group: Enhances solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of Furan Intermediate : Cyclization of appropriate precursors under acidic or basic conditions.
- Indoline Synthesis : Formation of the indole ring through methods such as Fischer indole synthesis.
- Coupling Reaction : Linking the furan and indoline intermediates using an ethyl group.
- Oxalamide Formation : Final reaction with oxalyl chloride to form the oxalamide linkage.
These steps highlight the complexity involved in synthesizing this compound, which is essential for its potential applications in drug development.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also inhibit microbial growth through interaction with bacterial enzymes or cell membranes.
Anticancer Activity
Research has pointed towards the anticancer potential of this compound. The unique combination of functional groups may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, studies on structurally related compounds have demonstrated their ability to inhibit key enzymes in cancer pathways, such as topoisomerases and kinases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes that are crucial for cellular processes in pathogens or cancer cells.
- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide | Contains a phenyloxalamide group | May exhibit different biological properties due to structural variations |
| N1-(3-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | Features a chlorophenyl group | Enhanced reactivity profile compared to oxalamides |
This comparison illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Q & A
Q. Mitigation strategies :
- Standardize purity thresholds (≥95% by HPLC) .
- Use orthogonal assays (e.g., SPR + cell-based) to confirm target engagement.
- Perform molecular dynamics simulations to predict binding modes of furan/indolin groups .
Advanced: What strategies improve the pharmacokinetic profile of oxalamide derivatives like this compound?
Answer:
Key optimization approaches include:
- Hydroxyethyl substitution : Enhances aqueous solubility (e.g., logP reduction from 3.2 to 2.5) .
- Prodrug design : Esterification of the hydroxy group for improved oral bioavailability .
- Metabolic stability : Replace labile furan with thiazole (resistant to CYP450 oxidation) .
Case study : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide showed a NOEL of 100 mg/kg/day in rats, indicating favorable safety for further development .
Advanced: How can computational methods guide the design of oxalamide derivatives with enhanced activity?
Answer:
Computational tools aid in:
- Docking studies : Predict interactions between the indolin group and hydrophobic pockets (e.g., HIV gp120) .
- QSAR modeling : Correlate substituent electronegativity (e.g., furan vs. thiazole) with IC₅₀ values .
- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and CYP inhibition .
Example : A QSAR model for N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide derivatives identified electron-withdrawing substituents as critical for sEH inhibition (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
